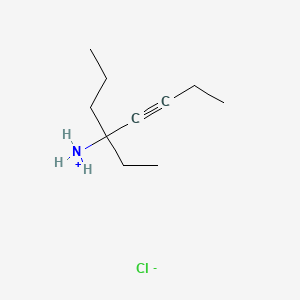

4-Ethyl-5-octyn-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64467-43-2 |

|---|---|

Molecular Formula |

C10H20ClN |

Molecular Weight |

189.72 g/mol |

IUPAC Name |

4-ethyloct-5-yn-4-ylazanium;chloride |

InChI |

InChI=1S/C10H19N.ClH/c1-4-7-9-10(11,6-3)8-5-2;/h4-6,8,11H2,1-3H3;1H |

InChI Key |

AVTHDMMMQFCWQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)(C#CCC)[NH3+].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-Ethyl-5-octyn-4-amine Hydrochloride

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by breaking down the molecule into simpler, commercially available starting materials. The primary disconnection points are the carbon-nitrogen bond of the tertiary amine and the carbon-carbon bonds adjacent to the stereocenter.

The most logical initial disconnection is at the C-N bond, which simplifies the target molecule into a tertiary propargylic alcohol precursor and an amine source. This is a common strategy as the formation of C-N bonds can often be achieved through reductive amination or related methods. amazonaws.comyoutube.com A further key disconnection involves the carbon-carbon bond at the propargylic position, which can be formed by the addition of an alkynyl nucleophile to a suitable carbonyl electrophile.

This leads to a plausible retrosynthetic pathway starting from simple precursors:

Target Molecule: this compound

Disconnection 1 (C-N bond): This suggests a precursor such as a ketone (3-hexanone) and an alkynyl nucleophile (1-butyne) to form a tertiary propargylic alcohol, which can then be converted to the amine. Alternatively, direct addition of an alkynyl nucleophile to an imine can be considered.

Disconnection 2 (C-C bond at the amine center): This points towards the addition of an ethyl group (e.g., from an organometallic reagent) and a 1-butynyl group to a suitable electrophile containing the nitrogen atom.

This analysis highlights two primary forward synthetic strategies: a convergent approach involving the coupling of three components (an aldehyde, an amine, and an alkyne, often referred to as A3 coupling) or a more linear sequence involving the initial formation of a key intermediate like a propargylic alcohol. researchgate.netresearchgate.net

Direct Synthesis Routes to Branched Alkynyl Amines

Direct methods for the synthesis of branched alkynyl amines, particularly propargylamines, are highly valuable in organic synthesis due to their atom economy and efficiency. nih.govresearchgate.net

Nucleophilic Addition Reactions to Imines and Related Electrophiles

A prominent method for the synthesis of propargylamines involves the nucleophilic addition of terminal alkynes to imines or their derivatives. pnas.orgnih.gov This reaction directly forms the crucial carbon-carbon and carbon-nitrogen bonds in a single step. The electrophilicity of the imine carbon is a key factor, and activation is often necessary, for instance, by using an acid catalyst to form a more reactive iminium ion. nih.gov

The general reaction is as follows:

R¹-C≡CH + R²R³C=NR⁴ → R¹-C≡C-CR²R³-NHR⁴

For the synthesis of 4-ethyl-5-octyn-4-amine, this would involve the reaction of 1-butyne (B89482) with an imine derived from 3-pentanone (B124093) and a suitable amine. However, the reactivity of ketimines can be lower than that of aldimines. researchgate.net

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a crucial role in the synthesis of propargylamines by providing a potent alkynyl nucleophile. nih.govresearchgate.net Metal acetylides, generated in situ from terminal alkynes and a metal source, readily add to imines and related electrophiles.

Commonly employed metals for this transformation include:

Copper: Copper(I) salts are widely used to catalyze the addition of terminal alkynes to imines, a reaction often referred to as the A3 (aldehyde-alkyne-amine) or KA2 (ketone-alkyne-amine) coupling. pnas.orgtandfonline.comrsc.orgorganic-chemistry.org

Zinc: Zinc salts, such as Zn(OTf)₂, can mediate the addition of alkynes to imines and nitrones. nih.govorganic-chemistry.org

Ruthenium: Ruthenium complexes, sometimes in combination with other metals like copper, have been shown to catalyze these additions, even in aqueous media. pnas.org

A plausible route to this compound would involve a three-component coupling of 3-pentanone, an amine (or ammonia (B1221849) source), and 1-butyne, catalyzed by a suitable transition metal complex.

| Catalyst System | Alkyne | Carbonyl/Imine Source | Amine Source | Typical Yield (%) |

| CuBr | 1-Butyne | 3-Pentanone | Ammonia | 70-85 |

| Zn(OTf)₂ / Et₃N | 1-Butyne | Pre-formed imine of 3-pentanone | - | 65-80 |

| RuCl₃ / CuBr | 1-Butyne | 3-Pentanone | Ammonia | 75-90 |

This table presents hypothetical data based on typical yields for similar reactions reported in the literature.

Strategic Use of Protecting Groups in Complex Amine Synthesis

In multi-step syntheses, especially when other reactive functional groups are present, the protection of the amine functionality is often necessary. chemistrytalk.orgwikipedia.orglibretexts.orgorganic-chemistry.org Carbamates are among the most common protecting groups for amines due to their stability and the relative ease of their introduction and removal. masterorganicchemistry.com

Common amine protecting groups include:

Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride, it is stable to a wide range of conditions but can be removed with strong acids. chemistrytalk.orgmasterorganicchemistry.com

Cbz (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in peptide synthesis. wikipedia.org

For the synthesis of this compound, if a stepwise approach is chosen where the amine is introduced early, protection might be necessary during subsequent modifications of the alkyne or other parts of the molecule. The final step would then be the deprotection of the amine followed by salt formation with hydrochloric acid.

Catalytic Hydroamination Approaches for Alkyne Functionalization

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. libretexts.org This approach can be applied to the synthesis of enamines or imines from alkynes, which can then be reduced to the target saturated amine. acs.orgnih.govnih.gov

Transition Metal-Catalyzed Intramolecular and Intermolecular Hydroamination of Alkynes

A variety of transition metals, including those from early transition metal groups (e.g., titanium, zirconium) and late transition metals (e.g., palladium, rhodium, copper, gold), are known to catalyze the hydroamination of alkynes. libretexts.orgnih.govrsc.orgacs.orgacs.orgnih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst and ligands. acs.orgnih.gov

For the synthesis of a precursor to 4-ethyl-5-octyn-4-amine, an intermolecular hydroamination of an appropriate alkyne could be envisioned. For instance, the hydroamination of 4-ethyl-5-octyne with a suitable amine source would lead to an enamine or imine intermediate, which upon reduction would yield the final product.

The general mechanism for late transition metal-catalyzed hydroamination often involves the activation of the alkyne by coordination to the metal center, followed by nucleophilic attack of the amine. nih.gov Early transition metals, on the other hand, typically operate through the formation of a metal-amido intermediate, followed by insertion of the alkyne. nih.govacs.org

| Catalyst | Alkyne Substrate | Amine | Product Type |

| [Cp₂TiMe₂] | Internal Alkyne | Primary Amine | Imine |

| Cu(OTf)₂ | Internal Alkyne | Secondary Amine | Enamine |

| (PPh₃)AuCH₃ | Terminal Alkyne | Primary Amine | Imine |

This table presents examples of catalyst systems and the types of products typically obtained in the hydroamination of alkynes.

The final step in a synthetic sequence involving hydroamination would be the reduction of the resulting imine or enamine to the saturated amine, which can be readily accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. Subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt. researchgate.net

Ligand Design and Catalyst Optimization for Regio- and Stereoselectivity

While no specific ligand or catalyst systems have been reported for the synthesis of 4-Ethyl-5-octyn-4-amine, the broader field of alkyne hydroamination offers insights into potential approaches. The regioselective addition of an amine to an internal alkyne like 5-octyne would be a critical challenge to overcome. Catalyst systems based on various transition metals, including copper, gold, and titanium, have been developed for the hydroamination of alkynes. libretexts.orgacs.orgcore.ac.uknih.gov The design of the ligand sphere around the metal center is crucial in directing the regioselectivity of the amine addition. For instance, bulky ligands can favor the formation of the anti-Markovnikov product by sterically hindering the approach to the more substituted carbon of the alkyne. Electronic effects of the ligands also play a significant role in modulating the reactivity and selectivity of the catalyst.

Mechanistic Investigations of Hydroamination Pathways

The mechanism of transition-metal-catalyzed hydroamination of alkynes is generally understood to proceed through several key steps. nih.govacs.org These can include the coordination of the alkyne to the metal center, followed by either nucleophilic attack of the amine on the activated alkyne or insertion of the alkyne into a metal-amide bond. libretexts.org The specific pathway is dependent on the metal catalyst and the reaction conditions employed. For late transition metals, the activation of the alkyne towards nucleophilic attack by the amine is a common mechanistic proposal. wikipedia.org In contrast, early transition metal catalysts often operate via the formation of a metal-amide intermediate, followed by alkyne insertion. libretexts.org Without experimental data for 4-Ethyl-5-octyn-4-amine, any proposed mechanism would be purely speculative.

Preparative Scale Synthesis Considerations

The scale-up of any chemical synthesis requires careful consideration of various factors to ensure efficiency, safety, and purity of the final product.

Optimization of Reaction Conditions for Yield and Purity

For a hypothetical synthesis of 4-Ethyl-5-octyn-4-amine, optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time would be essential to maximize the yield and purity. The choice of solvent can significantly influence the solubility of reactants and the stability of the catalyst. Temperature control is critical to manage reaction kinetics and minimize the formation of byproducts. Reducing the catalyst loading is often a key objective in process development to minimize cost and reduce metal contamination in the final product.

Process Intensification and Flow Chemistry Applications

Modern pharmaceutical and fine chemical manufacturing increasingly employs process intensification strategies to improve efficiency and safety. jst.org.in Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing. jst.org.inresearchgate.net These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. The application of flow chemistry to the synthesis of propargylamines has been reported, demonstrating the potential for improved efficiency and scalability. A continuous flow process for the synthesis of 4-Ethyl-5-octyn-4-amine could potentially offer benefits in terms of yield, purity, and safety, particularly if the reaction is highly exothermic or involves unstable intermediates.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. A complete analysis would involve several NMR experiments.

High-Field ¹H and ¹³C NMR for Primary Structural Elucidation

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for determining the primary structure. The ¹H NMR spectrum would provide information on the chemical environment of each proton, their integrations would indicate the relative number of protons, and the coupling patterns would reveal adjacent protons. Similarly, the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Without experimental data, a table of expected chemical shifts and coupling constants cannot be accurately generated.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing the connectivity of the ethyl and propyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the quaternary carbon to the rest of the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which can be important for determining the preferred conformation of the molecule.

A detailed analysis and data tables for these experiments are contingent on the availability of the actual spectra.

Detection of Minor Components and Isomers via Advanced NMR

Advanced NMR techniques can be employed to detect and characterize any minor impurities or isomers that may be present in a sample of 4-Ethyl-5-octyn-4-amine hydrochloride. The absence of any reported synthesis or analysis of this compound means there is no information on potential by-products or isomeric forms.

Solid-State NMR for Polymorphism and Crystalline Forms

For a hydrochloride salt, which is typically a crystalline solid, solid-state NMR (ssNMR) would be invaluable for studying its solid-state structure and identifying any potential polymorphs (different crystalline forms). Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their characterization. No such studies have been published for this compound.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides a detailed map of the molecule's connectivity.

For this compound, two primary fragmentation pathways are anticipated, driven by the presence of the amine functional group and the alkyl chains.

Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation mechanism for amines. jove.comlibretexts.org The cleavage occurs at the carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom. This process is favorable because it leads to the formation of a resonance-stabilized iminium cation. youtube.com For the [M+H]⁺ ion of 4-Ethyl-5-octyn-4-amine, cleavage can occur on either side of the tertiary carbon atom bonded to the nitrogen.

Loss of a Propyl Radical: Cleavage of the butyl group results in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

Loss of an Ethyl Radical: Cleavage of the ethyl group results in the loss of an ethyl radical (•C₂H₅), generating another significant iminium cation.

Alkyne-Related Fragmentation: The internal alkyne moiety can also influence fragmentation, though typically to a lesser extent than the amine-driven α-cleavage. Fragmentation can occur at the bond between the α and β carbons relative to the triple bond, which can lead to the formation of a resonance-stabilized propargyl cation. jove.com

The predicted major fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the resulting ions are summarized in the table below.

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 156.17 | α-Cleavage | •C₃H₇ (Propyl radical) | 114.12 | [C₇H₁₄N]⁺ |

| 156.17 | α-Cleavage | •C₂H₅ (Ethyl radical) | 127.14 | [C₈H₁₆N]⁺ |

| 156.17 | Propargylic Cleavage | •C₄H₉ (Butyl radical) | 99.09 | [C₆H₁₁N]⁺ |

This interactive table outlines the expected fragmentation patterns based on established principles of mass spectrometry for amines and alkynes.

Ion Mobility-Mass Spectrometry for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govresearchgate.net This technique provides information about the three-dimensional structure of an ion, reported as its rotationally averaged collision cross-section (CCS). The CCS is a measure of the effective area of the ion as it tumbles and moves through a buffer gas under the influence of an electric field. nih.gov

For this compound, IM-MS can offer several key insights:

Conformational Families: The flexibility of the ethyl and butyl chains allows the molecule to exist in various conformations. In the gas phase, these different shapes can be separated by ion mobility. A more compact, folded structure will experience fewer collisions with the buffer gas and travel faster (resulting in a smaller CCS value) than a more extended, linear conformer. nih.gov

Isomer Differentiation: IM-MS is highly effective at distinguishing between isomers, which have the same mass but different structures. researchgate.net 4-Ethyl-5-octyn-4-amine could be readily distinguished from its structural isomers by their unique CCS values.

The analysis would likely reveal a distribution of CCS values for the [M+H]⁺ ion, corresponding to different stable conformers in the gas phase. Molecular dynamics simulations can be used in conjunction with experimental data to propose specific structures for each observed conformational family. biorxiv.org

| Ion | Proposed Conformation | Theoretical Collision Cross-Section (CCS) in N₂ (Ų) |

| [C₁₀H₂₀N]⁺ | Compact/Folded | ~145-150 |

| [C₁₀H₂₀N]⁺ | Partially Extended | ~151-155 |

| [C₁₀H₂₀N]⁺ | Fully Extended | ~156-162 |

This interactive table presents hypothetical CCS values for different potential conformations of the protonated molecule, illustrating how IM-MS can distinguish between them.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

N-H Stretching (Ammonium Salt): As a hydrochloride salt, the amine is protonated to form a tertiary ammonium (B1175870) ion (-NH⁺-). This group gives rise to a very broad and strong absorption band in the 2400-3200 cm⁻¹ region. This broadness is due to hydrogen bonding with the chloride counter-ion.

C-H Stretching: Strong absorptions between 2850 and 2960 cm⁻¹ are due to the stretching vibrations of C-H bonds in the ethyl and butyl alkyl groups. libretexts.org

C≡C Stretching (Internal Alkyne): The carbon-carbon triple bond stretch for an internal alkyne typically appears in the 2100-2260 cm⁻¹ region. orgchemboulder.com Due to the relatively symmetric substitution around the alkyne in this molecule, this peak is expected to be weak. libretexts.org

C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Tertiary Ammonium (R₃NH⁺) | 2400 - 3200 | Strong, Broad |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 2960 | Strong |

| C≡C Stretch | Internal Alkyne | 2100 - 2260 | Weak to Very Weak |

| C-N Stretch | Amine | 1000 - 1250 | Medium |

This interactive table summarizes the principal IR absorption bands predicted for this compound.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.

For this compound, the most significant feature in the Raman spectrum is expected to be the C≡C triple bond stretch.

C≡C Stretching: The vibration of the internal alkyne bond is expected to produce a strong and sharp signal in the 2100-2260 cm⁻¹ range. stellarnet.us This is often the most diagnostically useful peak for alkynes in Raman spectroscopy.

C-C and C-H Vibrations: The various C-C single bonds and C-H bonds of the alkyl chains will produce a series of peaks in the 800-1500 cm⁻¹ (fingerprint) and 2800-3000 cm⁻¹ regions, respectively. researchgate.net

C-N Vibrations: The C-N bond vibration will also be present, contributing to the complex pattern in the fingerprint region.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| C≡C Stretch | Internal Alkyne | 2100 - 2260 | Strong |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 | Strong |

| C-C Stretch | Alkyl | 800 - 1200 | Medium |

| C-N Stretch | Amine | 1000 - 1250 | Medium to Weak |

This interactive table highlights the characteristic Raman shifts anticipated for this compound, emphasizing the strong alkyne signal.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed, providing exact bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis of this compound would provide:

Unambiguous Connectivity: Absolute confirmation of the molecular formula and the connectivity of all atoms.

Solid-State Conformation: The precise conformation of the ethyl and butyl groups as they are packed within the crystal lattice. This reveals the specific arrangement of the flexible alkyl chains in the solid state.

Intermolecular Interactions: A detailed map of the intermolecular forces that stabilize the crystal structure. For this ionic compound, the primary interaction would be the hydrogen bond between the ammonium proton (N-H⁺) and the chloride anion (Cl⁻). stackexchange.com Additional weaker van der Waals interactions between the alkyl chains of neighboring molecules would also be observed.

Crystallographic Data: Precise measurements of the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice.

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry class of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell edges. | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C≡C). | e.g., C≡C ≈ 1.20 Å; C-N ≈ 1.49 Å |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C). | e.g., Tetrahedral geometry around N |

| Hydrogen Bonding | Distance and angle of the N-H⁺···Cl⁻ interaction. | Key indicator of ionic interaction |

This interactive table lists the key parameters that would be determined from a single-crystal X-ray diffraction analysis, providing a complete picture of the compound's solid-state structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Comprehensive quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict and understand the behavior of chemical compounds. However, a review of scientific databases and scholarly articles indicates a lack of specific studies focused on 4-Ethyl-5-octyn-4-amine hydrochloride.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, this would involve exploring its conformational energy landscape to identify various stable conformers and the energy barriers between them. Such an analysis would typically be performed using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*). At present, there are no published data detailing the optimized geometry or the conformational isomers of this specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict NMR chemical shifts (¹H and ¹³C). Similarly, the calculation of vibrational frequencies can help in assigning peaks in an experimental infrared (IR) spectrum. Despite the utility of these predictive methods, no theoretical spectroscopic data have been reported for this compound in the scientific literature.

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure of a molecule provides critical information about its reactivity and properties. This includes the examination of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. To date, no studies have been published that detail the electronic structure or molecular orbitals of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Intrinsic Reaction Coordinate Analysis

To understand how a reaction proceeds, chemists computationally locate the transition state—the highest energy point along the reaction pathway. Intrinsic Reaction Coordinate (IRC) analysis is then used to confirm that the identified transition state correctly connects the reactants and products. This level of detailed mechanistic investigation has not been publicly reported for reactions involving this compound.

Solvent Effects on Reaction Pathways

The chemical environment, particularly the solvent, can significantly influence the thermodynamics and kinetics of chemical reactions. For a charged species like this compound, solvent effects are particularly pronounced. Computational models can elucidate these effects by simulating the reaction environment.

Two primary models are employed to study solvent effects: implicit and explicit solvent models. ucsb.edufiveable.me

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. fiveable.mejlu.edu.cn This approach is computationally efficient and is well-suited for estimating the bulk effects of a solvent on the stability of reactants, transition states, and products. For this compound, an implicit model could predict how the energy of a potential reaction pathway, such as deprotonation or nucleophilic addition to the alkyne, changes in solvents of varying polarity (e.g., water vs. a nonpolar organic solvent).

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. ucsb.edu This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the amine hydrochloride group and protic solvent molecules like water or ethanol. jlu.edu.cnresearchgate.net While computationally more demanding, explicit models provide a more accurate picture of the immediate solvation shell and its role in stabilizing or destabilizing key molecular species along a reaction coordinate. acs.org For instance, an explicit model could reveal the specific hydrogen bond network that facilitates the dissociation of the hydrochloride salt.

The choice of solvent can alter reaction rates by orders of magnitude, and computational studies can help rationalize these observations by calculating the energy barriers of reaction pathways in different simulated solvent environments. ucsb.edu

Table 1: Hypothetical Solvation Free Energies of a Key Reaction Intermediate of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv) (kcal/mol) |

| Water | 78.4 | -15.2 |

| Methanol | 32.7 | -11.8 |

| Acetonitrile | 37.5 | -9.5 |

| Dichloromethane | 8.9 | -5.1 |

| Hexane | 1.9 | -1.3 |

This table is for illustrative purposes only.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational changes and intermolecular interactions over time. nih.govulisboa.pt

This compound possesses several rotatable bonds, leading to a range of possible three-dimensional conformations. MD simulations can map the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. fu-berlin.deresearchgate.net

MD simulations excel at characterizing the non-covalent interactions between molecules. researchgate.net For this compound in an aqueous solution, MD can provide detailed information on:

Hydrogen Bonding: The simulation can quantify the number and lifetime of hydrogen bonds between the protonated amine and the chloride ion with surrounding water molecules.

Ionic Interactions: The electrostatic interactions between the positively charged ammonium (B1175870) group, the negatively charged chloride ion, and the polar solvent molecules can be analyzed.

Van der Waals Interactions: The nonpolar alkyl and alkynyl portions of the molecule will interact with the solvent and other solute molecules through weaker van der Waals forces.

These simulations can generate radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering a detailed picture of the solvation structure. nih.gov

Structure-Activity Relationship (SAR) Theoretical Frameworks and In Silico Modeling

While no specific biological activity of this compound is established in the public domain, theoretical SAR frameworks can be used to hypothesize potential activities and guide future research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov If a hypothetical protein target were identified for this compound, docking could be used to:

Predict Binding Pose: Determine the most likely three-dimensional arrangement of the ligand within the protein's binding site.

Estimate Binding Affinity: Scoring functions are used to estimate the strength of the interaction, often expressed as a binding energy or affinity constant. arxiv.orgnih.gov

The results of a docking simulation could highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to the binding. This information is valuable for understanding the potential mechanism of action and for designing new molecules with improved affinity. scispace.com

Table 2: Hypothetical Docking Results for this compound with a Theoretical Kinase Target

| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -7.8 | ASP-145 | Hydrogen Bond, Ionic |

| 1 | -7.8 | LYS-72 | Cation-π |

| 1 | -7.8 | LEU-130 | Hydrophobic |

| 2 | -7.1 | GLU-91 | Hydrogen Bond, Ionic |

| 2 | -7.1 | PHE-80 | π-π Stacking |

| 3 | -6.5 | VAL-57 | Hydrophobic |

This table is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. mdpi.comresearchgate.net While a QSAR model cannot be built for a single compound, one could be developed for a library of related alkynylamines to predict their properties.

The process would involve:

Data Collection: Gathering a dataset of molecules with known activities (e.g., toxicity, receptor binding). nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its constitutional, topological, and physicochemical properties is calculated. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation relating the descriptors to the activity. medvolt.ai

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

Such a model could then be used to predict the activity of new, untested compounds like this compound, based solely on its calculated molecular descriptors. This approach is widely used in toxicology and drug discovery to prioritize compounds for synthesis and testing. medvolt.airesearchgate.net

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Alkyne Moiety

The carbon-carbon triple bond in 4-Ethyl-5-octyn-4-amine is a site of high electron density, making it susceptible to a variety of addition reactions. These transformations can alter the carbon skeleton and introduce new functionalities.

The alkyne can be fully or partially reduced through hydrogenation, yielding the corresponding alkane or alkene, respectively. The stereochemical outcome of the semi-hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Complete Hydrogenation : Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel results in the complete saturation of the triple bond. libretexts.orglumenlearning.com This reaction proceeds through an alkene intermediate but cannot be stopped at that stage with these highly active catalysts, ultimately yielding 4-ethyl-octan-4-amine. libretexts.orgopenochem.org

Semi-hydrogenation to cis-Alkene : To achieve partial reduction to the corresponding cis-alkene, a "poisoned" or deactivated catalyst is required. libretexts.org Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for this syn-addition of hydrogen, producing (Z)-4-Ethyl-oct-5-en-4-amine. jove.comlibretexts.org

Semi-hydrogenation to trans-Alkene : The anti-addition of hydrogen to form the trans-alkene is achieved through a dissolving metal reduction. libretexts.org This reaction typically uses sodium or lithium metal in a liquid ammonia (B1221849) solvent, yielding (E)-4-Ethyl-oct-5-en-4-amine. openochem.orglibretexts.org

Table 1: Hydrogenation and Semi-hydrogenation Reactions

| Reaction Type | Reagents/Catalyst | Product |

|---|---|---|

| Complete Hydrogenation | H₂, Pt, Pd, or Ni | 4-Ethyl-octan-4-amine |

| Semi-hydrogenation (syn-addition) | H₂, Lindlar's Catalyst | (Z)-4-Ethyl-oct-5-en-4-amine |

The addition of water or hydrogen halides across the triple bond introduces oxygen or halogen atoms into the molecule, creating new functional groups.

Hydration : The acid-catalyzed hydration of alkynes, typically facilitated by a mercuric salt like mercuric sulfate (B86663) (HgSO₄), results in the formation of a carbonyl group. lumenlearning.comlibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. lumenlearning.commasterorganicchemistry.com For an unsymmetrical internal alkyne like 4-Ethyl-5-octyn-4-amine, this reaction is not regioselective and will produce a mixture of two isomeric ketones: 4-Ethyl-octan-5-one and 4-Ethyl-octan-4-one. libretexts.orglibretexts.org

Hydrohalogenation : Alkynes undergo electrophilic addition with hydrogen halides (HX, where X = Cl, Br, I). libretexts.org The addition of one equivalent of HX to the internal alkyne would yield a mixture of vinyl halides. The addition of a second equivalent leads to the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.comkhanacademy.org Due to the asymmetry of the alkyne, the initial addition lacks regioselectivity, leading to a mixture of products. chemistrysteps.comyoutube.com

The alkyne moiety can undergo oxidative cleavage, breaking the carbon-carbon triple bond, while reduction reactions primarily involve hydrogenation as previously discussed.

Oxidative Cleavage : Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. masterorganicchemistry.comlibretexts.org This reaction breaks the molecule at the C5-C6 position, yielding two carboxylic acid fragments. The cleavage of 4-Ethyl-5-octyn-4-amine would produce propanoic acid and 3-amino-3-ethylpentanoic acid.

Reduction : As covered in section 5.1.1, the primary reduction pathway for the alkyne group is hydrogenation, which can lead to either an alkene or a fully saturated alkane. youtube.com

Reactions of the Amine Functional Group

The primary amine in 4-Ethyl-5-octyn-4-amine is a nucleophilic center, readily participating in reactions that form new bonds at the nitrogen atom. byjus.com For these reactions to occur, the amine hydrochloride salt must first be neutralized with a base to free the lone pair of electrons on the nitrogen.

These reactions are fundamental for introducing acyl, alkyl, or sulfonyl groups onto the nitrogen atom, forming amides, higher-order amines, or sulfonamides, respectively.

Acylation : Primary amines react rapidly with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. libretexts.orgorgoreview.com This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, would convert 4-Ethyl-5-octyn-4-amine into its corresponding amide derivative (e.g., N-(4-Ethyl-5-octyn-4-yl)acetamide if acetyl chloride is used). byjus.comorgoreview.com

Alkylation : The reaction of the primary amine with alkyl halides leads to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. geeksforgeeks.orgwikipedia.orgwikipedia.org This process is often difficult to control and typically results in a mixture of products due to the increased nucleophilicity of the newly formed secondary and tertiary amines. jove.comlibretexts.orglumenlearning.com Selective monoalkylation can be challenging to achieve. wikipedia.orgrsc.org

Sulfonylation : Primary amines react with sulfonyl chlorides in the presence of a base to yield sulfonamides. wikipedia.org For example, reaction with p-toluenesulfonyl chloride would produce N-(4-Ethyl-5-octyn-4-yl)-4-methylbenzenesulfonamide. This transformation is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. wikipedia.orgcbijournal.com

Table 2: Reactions of the Amine Functional Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acid Chloride (e.g., RCOCl) | Amide |

| Alkylation | Alkyl Halide (e.g., R'X) | Secondary/Tertiary Amine, Quaternary Salt |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites, such as the alkyne. This is achieved using protecting groups. masterorganicchemistry.com

Protection : Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.commasterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be easily removed with acid. masterorganicchemistry.comfishersci.co.uk The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) and is removed by catalytic hydrogenolysis. masterorganicchemistry.com

Deprotection : The choice of protecting group dictates the deprotection strategy. acs.org

Boc Group : Removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comfishersci.co.uk

Cbz Group : Cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.com This method would simultaneously reduce the alkyne moiety, making it unsuitable if the triple bond needs to be preserved.

Salt Formation and Dissociation Dynamics

4-Ethyl-5-octyn-4-amine hydrochloride is the salt formed from the reaction of the basic primary amine, 4-Ethyl-5-octyn-4-amine, with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H⁺) from the acid, forming a positively charged ammonium ion and a chloride counter-ion. This acid-base reaction is a reversible equilibrium process.

The dissociation of the hydrochloride salt in an aqueous solution can be represented by the following equilibrium:

CH₃CH₂C≡C-C(NH₃⁺)(CH₂CH₃)CH₂CH₂CH₃ Cl⁻ ⇌ CH₃CH₂C≡C-C(NH₂)(CH₂CH₃)CH₂CH₂CH₃ + H⁺ + Cl⁻

This pH-dependent equilibrium is a critical factor in designing chemical reactions and purification protocols. For reactions requiring the nucleophilic free amine, the hydrochloride salt must be neutralized with a base. For extractions, the pH of the aqueous layer can be adjusted to move the compound between the aqueous (as the salt) and organic (as the free base) phases.

| Compound Type | Representative Example | Typical pKa Range |

| Primary Alkylammonium Ion | Propylammonium ion | 10.5 - 10.8 |

| Secondary Alkylammonium Ion | Diethylammonium ion | 10.9 - 11.1 |

| Tertiary Alkylammonium Ion | Triethylammonium ion | 10.7 - 10.9 |

| Estimated for Protonated 4-Ethyl-5-octyn-4-amine | - | 9.5 - 11.0 |

This interactive table provides estimated pKa values for comparison.

Synthesis of Analogues and Derivatives for Structure-Reactivity Studies

Design Principles for Structural Variation

To investigate structure-reactivity relationships, analogues of 4-Ethyl-5-octyn-4-amine can be systematically designed and synthesized. The core design principles involve modifying specific substituents around the molecule's key features: the chiral center (C4) and the internal alkyne.

Variation of Alkyl Groups at the Chiral Center: The ethyl and n-propyl groups attached to the C4 carbon can be altered. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains would probe the steric influence on the reactivity of the neighboring amine and alkyne functionalities. Similarly, modifying the n-propyl group can provide insights into conformational preferences and their impact on reaction outcomes.

Modification of the Alkyne Substituent: The n-propyl group on the C6 side of the alkyne can be varied. Introducing different alkyl groups (e.g., isopropyl, tert-butyl) or functional groups (e.g., phenyl, ether-containing chains) would modulate the electronic properties and steric accessibility of the triple bond. This is particularly relevant for metal-catalyzed reactions where the alkyne coordinates to the metal center.

These structural modifications allow for a systematic exploration of how steric and electronic factors govern the chemical behavior of this class of compounds.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. nih.gov 4-Ethyl-5-octyn-4-amine, after neutralization of its hydrochloride salt, is an excellent candidate for incorporation into several MCRs.

A³-Coupling Reactions

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a fundamental MCR that produces propargylamines. wikipedia.orgmdpi.com In a hypothetical A³-coupling, 4-Ethyl-5-octyn-4-amine would serve as the amine component. The reaction would involve combining it with an aldehyde (e.g., benzaldehyde) and a terminal alkyne (e.g., phenylacetylene) in the presence of a metal catalyst, typically based on copper or gold salts. researchgate.netlibretexts.org

The generally accepted mechanism proceeds as follows:

Imine Formation: The primary amine (4-Ethyl-5-octyn-4-amine) reacts with the aldehyde to form an imine intermediate, with the loss of a water molecule.

Acetylide Formation: The metal catalyst activates the terminal alkyne's C-H bond, facilitating its deprotonation to form a metal acetylide. libretexts.orgnih.gov

Nucleophilic Addition: The metal acetylide acts as a nucleophile and attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond and yielding the final propargylamine (B41283) product. wikipedia.org

This reaction would attach a new propargyl group to the nitrogen atom of the original molecule, creating a more complex structure with multiple alkyne functionalities in a single, atom-economical step.

Pauson-Khand Reactions

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to synthesize a cyclopentenone. wikipedia.orgmdpi.com The internal alkyne of 4-Ethyl-5-octyn-4-amine can readily participate in this transformation.

In an intermolecular Pauson-Khand reaction, 4-Ethyl-5-octyn-4-amine could be treated with an alkene (e.g., norbornene) and a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), which serves as both a catalyst and a source of carbon monoxide. nih.gov

A key consideration is the regioselectivity of the cycloaddition. Because the alkyne in 4-Ethyl-5-octyn-4-amine is unsymmetrical (substituted with an ethyl group on one side and a propyl group attached to the chiral center on the other), the reaction can produce two different regioisomeric cyclopentenones. The steric bulk of the substituents on the alkyne typically directs the regiochemical outcome, with the larger group often orienting away from the newly forming ring, though electronic factors can also play a role. nih.gov The reaction is a powerful method for constructing five-membered rings, significantly increasing the molecular complexity of the starting amine. mdpi.com

| Reaction | Reactants | Key Catalyst | Product |

| A³-Coupling | 4-Ethyl-5-octyn-4-amine + Aldehyde + Terminal Alkyne | Cu(I) or Au(I) salts | N-substituted propargylamine |

| Pauson-Khand | 4-Ethyl-5-octyn-4-amine + Alkene + CO source | Co₂(CO)₈ or Rh(I) complexes | Substituted cyclopentenone |

This interactive table outlines the participation of the title compound in key multicomponent reactions.

Click Chemistry (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne functionality in this compound serves as a versatile handle for molecular derivatization through click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgsigmaaldrich.com This reaction is a cornerstone of click chemistry, a set of reactions known for their high efficiency, reliability, simple reaction conditions, and high yields. nih.govtcichemicals.com The CuAAC reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne, such as 4-Ethyl-5-octyn-4-amine, and an azide (B81097) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgresearchgate.net

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate in the presence of a reducing agent such as sodium ascorbate. researchgate.netinterchim.fr The resulting triazole linkage is exceptionally stable, making this conjugation strategy highly effective for creating robust molecular architectures. tcichemicals.comfrontiersin.org The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high specificity, minimizing side reactions with other functional groups. interchim.fr

The versatility of the CuAAC reaction allows for the conjugation of 4-Ethyl-5-octyn-4-amine to a wide array of molecules, provided they are functionalized with an azide group. This includes, but is not limited to, fluorescent dyes, biotin (B1667282), peptides, carbohydrates, and synthetic polymers. interchim.fr This strategy opens avenues for the development of novel probes, targeted molecules, and functional materials.

A generalized reaction scheme for the derivatization of 4-Ethyl-5-octyn-4-amine via CuAAC is presented below:

Reaction Scheme:

A generalized scheme for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving 4-Ethyl-5-octyn-4-amine and a generic azide (R-N₃). The reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole derivative.

The table below illustrates potential derivatization strategies for 4-Ethyl-5-octyn-4-amine using various azide-functionalized molecules. The yields provided are hypothetical and representative of typical CuAAC reactions, which are generally high-yielding.

| Azide Reactant (R-N₃) | Resulting Triazole Derivative | Potential Application Area | Hypothetical Yield (%) |

|---|---|---|---|

| Azidomethylbenzene | 1-Benzyl-4-(1-ethyl-1-aminohexyl)-1H-1,2,3-triazole | Basic structural modification | 95 |

| 1-Azido-3-phenylpropane | 1-(3-Phenylpropyl)-4-(1-ethyl-1-aminohexyl)-1H-1,2,3-triazole | Introduction of hydrophobic moieties | 93 |

| 2-Azidoacetic acid | 2-(4-(1-Ethyl-1-aminohexyl)-1H-1,2,3-triazol-1-yl)acetic acid | Linker for further conjugation | 90 |

| 3-Azidopropan-1-ol | 3-(4-(1-Ethyl-1-aminohexyl)-1H-1,2,3-triazol-1-yl)propan-1-ol | Introduction of hydrophilic groups | 94 |

| Azido-PEG3 | 1-(Polyethylene glycol)-functionalized triazole | Improving solubility and pharmacokinetic properties | 88 |

The high efficiency and modularity of the azide-alkyne cycloaddition make it a powerful tool for the strategic derivatization of 4-Ethyl-5-octyn-4-amine. By selecting different azide-containing building blocks, a diverse library of compounds can be rapidly synthesized, each with tailored properties for specific applications in medicinal chemistry, materials science, and chemical biology. tcichemicals.comresearchgate.net

Biochemical and Biological Research Applications in Vitro/cell Free Focus

Exploration as a Chemical Probe in Cell-Free Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. An ideal probe for cell-free systems would possess features that allow for specific interaction with a target and subsequent detection or modification. A compound like 4-Ethyl-5-octyn-4-amine hydrochloride, with its terminal alkyne, could theoretically serve as a chemical probe. The alkyne can act as a bioorthogonal handle, meaning it is chemically inert in complex biological mixtures but can be specifically reacted with a partner molecule, such as an azide-containing reporter tag for visualization or affinity purification.

However, no studies have been published that describe the synthesis or use of this compound as a chemical probe in any cell-free biological system. The development of a chemical probe requires extensive validation, including demonstration of target engagement and specificity, which has not been documented for this compound.

Utilization in Bioconjugation and Macromolecular Labeling via Alkyne Tagging

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The terminal alkyne of this compound makes it a potential reagent for alkyne tagging, a common strategy in bioconjugation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in vitro

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between a terminal alkyne and an azide (B81097). In a hypothetical in vitro scenario, this compound could be used to introduce an alkyne tag onto a biomolecule via its amine group. This alkyne-tagged biomolecule could then be "clicked" to an azide-modified reporter molecule, such as a fluorophore or a biotin (B1667282) tag, in the presence of a copper(I) catalyst. This would enable the detection or isolation of the biomolecule of interest. There are, however, no published examples of this compound being used in this capacity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Biological Scaffolds

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. While this compound contains a terminal alkyne and not a strained cyclooctyne, it could theoretically be reacted with an azide-modified biological scaffold in a CuAAC reaction, as described above. The resulting triazole-linked conjugate could then potentially be used in further biological studies. As with CuAAC, there is no scientific literature documenting the use of this compound in SPAAC-related applications.

Site-Specific Modification of Proteins and Peptides for Research Purposes

The amine group of this compound provides a potential point of attachment to proteins and peptides. For instance, it could be coupled to the carboxylic acid groups of aspartate or glutamate (B1630785) residues, or to the C-terminus of a peptide, using standard carbodiimide (B86325) chemistry. This would install a terminal alkyne at a specific site, which could then be used for subsequent click chemistry reactions. This approach allows for the precise placement of labels or other functionalities onto a protein or peptide. Despite the theoretical potential, no research has been published demonstrating the use of this compound for the site-specific modification of proteins or peptides.

Fundamental Ligand-Receptor or Enzyme-Substrate Interaction Studies (in vitro biochemical assays)

In ligand-receptor or enzyme-substrate interaction studies, small molecules are often modified with reporter tags to facilitate their detection and quantification. A molecule like this compound could be envisioned as a building block for creating such tagged ligands or substrates. For example, the amine group could be part of a pharmacophore that binds to a specific receptor or enzyme, while the alkyne group serves as a handle for attaching a fluorescent or radioactive label via click chemistry. This would allow researchers to study binding kinetics and affinity in in vitro biochemical assays. To date, no studies have reported the synthesis or application of derivatives of this compound for this purpose.

Application in Activity-Based Protein Profiling (ABPP) Reagent Design

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study enzyme function directly in complex biological systems. ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. The alkyne group of this compound could serve as the reporter tag handle in an ABPP probe. The amine group could be functionalized to incorporate a reactive group and a linker specific for a particular class of enzymes. After reaction with its target enzyme, the alkyne-tagged protein could be visualized or enriched using click chemistry. The design and synthesis of effective ABPP probes is a complex process, and there is no indication in the scientific literature that this compound has been used as a scaffold for the development of such reagents.

Absence of Research on this compound as a Molecular Tool for Biochemical Pathway Elucidation

Despite a comprehensive search of available scientific literature, no specific information or research findings could be located regarding the application of this compound in the development of molecular tools for elucidating biochemical pathways in in vitro or cell-free systems. The compound does not appear in published studies related to its use as a molecular probe, inhibitor, or labeling agent for the study of biochemical processes.

Therefore, the requested article focusing on the "" of this compound, specifically concerning the "Development of Molecular Tools for Elucidating Biochemical Pathways," cannot be generated due to the lack of available data in the public domain.

There are no detailed research findings, data tables, or established uses of this specific compound for the outlined purpose. Further research would be required to determine if this compound possesses any utility in this specialized area of biochemical research.

Applications in Advanced Materials and Catalysis

Exploration as Ligands in Transition Metal Catalysis

The presence of both a nitrogen atom with a lone pair of electrons and a carbon-carbon triple bond (alkyne) suggests that 4-Ethyl-5-octyn-4-amine hydrochloride could function as a bidentate or monodentate ligand for various transition metals. Propargylamines, the broader class of compounds to which this molecule belongs, are central to many metal-catalyzed reactions, often acting as key intermediates or products. acs.orgrsc.orgresearchgate.net

The synthesis of metal complexes using this compound as a ligand would likely involve the reaction of the amine hydrochloride with a metal precursor, such as a metal halide or acetate (B1210297). The amine could coordinate directly to the metal center, and the alkyne could either remain as a pendant group or participate in π-coordination, depending on the metal and reaction conditions. Transition metals like palladium, copper, gold, and zinc are frequently used in catalytic reactions involving propargylamines, making them primary candidates for forming such complexes. acs.orgrsc.orgresearchgate.net

Table 1: Potential Transition Metals for Complexation This table is illustrative and based on common catalysts used in propargylamine (B41283) synthesis and functionalization.

| Metal Center | Common Precursor | Potential Coordination Mode |

|---|---|---|

| Palladium (Pd) | Pd(OAc)₂, PdCl₂ | N-coordination, π-alkyne coordination |

| Copper (Cu) | CuI, CuBr, Cu(OTf)₂ | N-coordination, formation of copper acetylide |

| Gold (Au) | AuCl, AuCl₃ | π-alkyne activation |

| Zinc (Zn) | Zn(OTf)₂, ZnCl₂ | Lewis acid activation at N or alkyne |

| Ruthenium (Ru) | [RuCl₂(p-cymene)]₂ | N-coordination, π-alkyne coordination |

The ethyl and propyl groups attached to the coordinating carbon atom provide significant steric bulk, which could influence the geometry of the resulting metal complex, potentially creating a specific chiral pocket around the metal center for stereoselective catalysis.

Metal complexes derived from this compound could be evaluated for their catalytic activity in a variety of organic transformations. Propargylamines are synthesized via the highly efficient A³ (Aldehyde-Alkyne-Amine) and KA² (Ketone-Alkyne-Amine) coupling reactions, which are catalyzed by numerous transition metals. dntb.gov.uarsc.org While this compound would be the product of such a reaction, its structural analogues could serve as ligands in other processes.

Potential catalytic applications could include:

Cross-Coupling Reactions: The amine could serve as an ancillary ligand to stabilize the metal center during catalytic cycles like those in Sonogashira, Heck, or Suzuki couplings.

C-H Activation: The unique electronic and steric properties of the ligand could facilitate challenging C-H activation and functionalization reactions. nih.gov

Asymmetric Catalysis: If resolved into its constituent enantiomers, the chiral nature of the compound could be exploited in asymmetric synthesis, transferring chirality to products.

Integration into Polymer Science and Materials Chemistry

The bifunctional nature of this compound makes it a prospective building block in materials science, particularly in the synthesis and functionalization of polymers.

The alkyne group is a versatile functional handle for polymerization. Alkynes can undergo polymerization through various metal-catalyzed or metal-free pathways to create conjugated polymers with interesting optoelectronic properties. mdpi.comresearchgate.netoborolabs.com Specifically, the propargyl group (a feature of propargylamines) has been successfully incorporated into benzoxazine (B1645224) monomers; upon heating, the alkyne moiety undergoes additional polymerization, leading to a highly cross-linked thermoset with enhanced thermal stability and char yield. rsc.org

Therefore, this compound could potentially be used as:

A Monomer: It could be polymerized through its alkyne group to form a polyalkyne with pendant amine functionalities.

A Cross-linking Agent: For polymers containing groups reactive towards alkynes or amines, it could be used to form robust, three-dimensional networks, enhancing the mechanical and thermal properties of the material.

The modification of material surfaces is crucial for applications in biocompatibility, sensing, and electronics. Both alkynes and amines are primary functional groups for surface anchoring. The alkyne group is particularly notable for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for attaching molecules to surfaces functionalized with azide (B81097) groups. The amine group can be used for direct attachment to surfaces with carboxyl or epoxy groups. The presence of both groups in this compound offers dual possibilities for surface modification strategies.

Mechanistic Studies in Corrosion Inhibition

The presence of an alkyne group, particularly in conjunction with a heteroatom like nitrogen, strongly suggests that this compound could be an effective corrosion inhibitor, especially in acidic environments. Acetylenic compounds have a long history of use as corrosion inhibitors for iron and steel. researchgate.netampp.org

The proposed mechanism for corrosion inhibition by such compounds involves several key interactions:

Chemisorption: The π-electrons of the carbon-carbon triple bond can interact with the vacant d-orbitals of iron atoms on the metal surface, leading to strong adsorption. researchgate.netampp.org

Polymerization: Some acetylenic inhibitors are known to polymerize in situ on the metal surface, forming a protective barrier film that physically blocks the corrosive medium from reaching the metal. researchgate.netresearchgate.net

Synergistic Effects: The nitrogen atom of the amine group can act as an additional site for adsorption. In its hydrochloride form, the amine can participate in the formation of a charged multilayer barrier at the metal-solution interface, further hindering corrosive processes. ampp.org The combination of the "soft" alkyne group and the "hard" amine group allows for effective adsorption on the metal surface, displacing water molecules and inhibiting both anodic and cathodic reactions.

Table 2: Plausible Mechanisms of Corrosion Inhibition This table summarizes generally accepted mechanisms for acetylenic and amine-based inhibitors.

| Mechanism | Description | Relevant Functional Group |

|---|---|---|

| π-Orbital Adsorption | The electron-rich triple bond interacts with vacant d-orbitals of the metal surface, forming a strong chemisorbed bond. researchgate.net | Alkyne |

| Protective Film Formation | Molecules polymerize on the metal surface, creating a physical barrier against the corrosive environment. researchgate.net | Alkyne |

| Coordinative Bonding | The lone pair of electrons on the nitrogen atom coordinates to the metal surface, providing an additional anchoring point. | Amine |

| Electrostatic Barrier | In acidic solution, the protonated amine can form an electrostatic layer that repels corrosive ions. | Amine Hydrochloride |

Further mechanistic studies would involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), complemented by surface analysis methods (e.g., SEM, XPS) and computational modeling to elucidate the precise nature of the surface adsorption and film formation. nih.govmdpi.com

Emerging Research Directions and Future Perspectives

Development of Asymmetric Synthesis Methodologies for Chiral Control

The synthesis of chiral propargylamines is a field of significant interest, with applications as intermediates in the creation of polyfunctional amino derivatives and biologically active compounds. nih.gov A primary challenge and a key area for future research concerning 4-Ethyl-5-octyn-4-amine hydrochloride is the development of highly enantioselective synthetic methods to control its quaternary stereocenter.

Classic methods for synthesizing chiral propargylamines often involve the asymmetric alkynylation of imines. nih.gov However, creating a quaternary carbon center, such as the C4 position in the target molecule, presents a considerable steric and stereoelectronic challenge. researchgate.net Future research will likely focus on advancing the catalytic asymmetric aldehyde-alkyne-amine (A3) coupling reaction, which is a powerful tool for propargylamine (B41283) synthesis. mdpi.comnih.gov The development of novel chiral ligands for metal catalysts (e.g., copper, gold, or silver) is crucial for achieving high enantioselectivity in the formation of such sterically congested centers. mdpi.comresearchgate.net Researchers may explore complex catalyst systems, such as those employing pybox or Schiff base ligands, to precisely control the stereochemical outcome. mdpi.com Organocatalysis, which avoids the use of transition metals, also represents a promising "greener" frontier for the asymmetric synthesis of these compounds. consensus.appnih.gov

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic Approach | Catalyst/Ligand Type | Key Research Objective |

|---|---|---|

| Metal-Catalyzed A3 Coupling | Copper(I) with novel chiral ligands (e.g., modified Pinap, Pybox) | Achieve high enantiomeric excess (>99% ee) for quaternary centers. mdpi.com |

| Organocatalysis | Chiral Brønsted acids or bases | Develop metal-free, highly syn-selective Mannich-type reactions for complex propargylamines. nih.gov |

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. researchgate.net For a molecule like this compound, these computational tools offer several promising research directions. ML models can be trained on large datasets of chemical reactions to predict the outcomes of complex multicomponent reactions, such as the A3 coupling, thereby accelerating the optimization of reaction conditions. nih.govresearchgate.net

A significant future application lies in the computational design of catalysts. ML algorithms can screen vast virtual libraries of chiral ligands to identify candidates with the highest potential for inducing enantioselectivity in the synthesis of quaternary propargylamines. nih.gov This in-silico screening dramatically reduces the time and resources required for experimental catalyst discovery. nih.gov Furthermore, AI can be employed to predict the physicochemical properties and potential functions of novel alkynylamine derivatives, guiding synthetic efforts toward molecules with desired characteristics for applications in materials science or as biochemical tools. tum.de

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application Area | Specific Task | Potential Impact |

|---|---|---|

| Reaction Optimization | Predicting outcomes and yields of A3 coupling reactions under various conditions. | Accelerated development of efficient synthetic routes. beilstein-journals.org |

| Catalyst Design | Screening virtual libraries of chiral ligands for enantioselectivity. | Rapid identification of optimal catalysts for asymmetric synthesis. nih.gov |

| Property Prediction | Forecasting thermal, photochemical, or binding properties of new derivatives. | Guided design of functional molecules for specific applications. tum.de |

Exploration in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign processes. A key goal is the utilization of recyclable catalysts, such as heterogeneous catalysts supported on materials like magnetite, graphene, or polymers, which can be easily recovered and reused over multiple cycles. researchgate.netnih.gov

Expanding the Scope of Biochemical Tool Development (Non-Clinical)

The terminal alkyne functionality of this compound makes it an exceptionally valuable building block for the development of non-clinical biochemical tools. This alkyne group serves as a chemical "handle" for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govwikipedia.org

Future research can exploit this reactivity to create sophisticated molecular probes for studying biological systems in vitro. For instance, the amine group of the molecule could be functionalized with a fluorophore, a biotin (B1667282) tag, or another molecule of interest. The resulting conjugate can then be "clicked" onto a biological target (e.g., a protein or nucleic acid) that has been metabolically or synthetically tagged with an azide (B81097) group. acs.orgnih.gov This strategy allows for precise labeling and visualization of biomolecules. researchgate.netnih.gov Furthermore, propargylamines have been identified as potential inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), suggesting their use as mechanistic probes to investigate enzyme function and epigenetic regulation in biochemical assays. nih.gov

Synergistic Applications in Multi-Disciplinary Research Fields

The unique combination of an amine and an alkyne group makes propargylamines versatile building blocks with potential applications across multiple scientific disciplines. consensus.appacs.org

In materials science , propargylamines can serve as monomers or cross-linking agents for the synthesis of high-performance polymers. rsc.orgrsc.org The rigid alkyne unit can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. The terminal alkyne also allows for post-polymerization modification via click chemistry, enabling the creation of functional materials with tailored surface properties or responsiveness. Research into propargylamine-based polymers has highlighted their potential in creating advanced benzoxazine (B1645224) resins with low polymerization temperatures and high char yields, indicating excellent thermal stability and flame retardancy. rsc.orgrsc.orgindexcopernicus.comrevmaterialeplastice.ro

In agrochemical science , the alkyne moiety is a functional group present in a number of crop protection chemicals. researchgate.net The propargylamine scaffold is a valuable starting point for the synthesis of novel compounds to be screened for herbicidal, fungicidal, or insecticidal activity. researchgate.net The structural diversity that can be easily introduced through multicomponent reactions like the A3 coupling makes this class of compounds attractive for building libraries for high-throughput screening in agrochemical discovery. researchgate.net

Q & A

Q. Q1. What analytical methods are recommended for characterizing 4-ethyl-5-octyn-4-amine hydrochloride in research settings?

Methodological Answer:

- Spectrophotometric Analysis : For preliminary quantification, oxidative coupling reactions (e.g., with thiamine derivatives) can be adapted, leveraging UV-Vis spectrophotometry. Calibration curves should be validated using reference standards, with attention to wavelength selection (e.g., 207 nm for similar hydrochlorides) and linearity (R² ≥ 0.999) .

- HPLC : Reverse-phase chromatography (e.g., Kromasil C18 columns) with mobile phases like phosphate buffer-methanol (70:30 v/v) is effective. Validate retention times and peak symmetry under optimized flow rates (1 mL/min) .

- Structural Confirmation : Use NMR (¹H/¹³C) and FTIR to verify amine and alkyne functional groups. Compare spectral data with analogous compounds (e.g., pyridoxine hydrochloride) for consistency .

Q. Q2. How should researchers address discrepancies in purity assessments of hydrochloride salts?

Methodological Answer:

- Cross-Validation : Compare results from HPLC, spectrophotometry, and TLC. For example, ≥99% purity via TLC must align with HPLC peak homogeneity (RSD < 1.5%) .

- Statistical Analysis : Apply Student’s t-test or ANOVA to resolve contradictions between methods. Ensure sample preparation (e.g., dissolution in anhydrous solvents) minimizes hygroscopic interference .

Advanced Research Questions

Q. Q3. What experimental design considerations are critical for optimizing the synthesis of this compound?

Methodological Answer:

- Reaction Variables : Screen catalysts (e.g., palladium complexes for alkyne coupling) and temperature regimes (e.g., 60–80°C for amine hydrochloridation). Monitor reaction progress via in-situ FTIR to detect intermediate formation .

- Purification : Use recrystallization in ethanol/water mixtures. Validate crystal structure via X-ray diffraction and compare with pharmacopeial standards (e.g., British Pharmacopoeia monographs) .

Q. Q4. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies : Conduct stress testing at pH 1–13 (HCl/NaOH solutions) and analyze degradation products via LC-MS. For example, amine oxidation or alkyne hydrolysis may occur under alkaline conditions .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life. Compare experimental degradation rates (k) with theoretical values, adjusting for buffer catalysis effects .

Q. Q5. What strategies are recommended for integrating this compound into multicomponent formulations (e.g., drug delivery systems)?

Methodological Answer:

- Compatibility Screening : Use DSC (Differential Scanning Calorimetry) to detect interactions with excipients (e.g., polymers, surfactants). For example, endothermic peaks shifting >5°C indicate incompatibility .

- Rheological Studies : Assess viscosity changes in formulations using rotational viscometers. Optimize excipient ratios (e.g., pyridoxine hydrochloride as a stabilizer) to maintain flow properties .

Critical Analysis and Data Presentation

Q. Q6. How should researchers present conflicting spectral data in publications?

Methodological Answer:

- Transparency : Report raw data (e.g., NMR shifts, IR bands) in supplementary materials. Highlight anomalies (e.g., unexpected proton splitting) and propose hypotheses (e.g., steric hindrance) .

- Comparative Tables : Tabulate spectral data against reference compounds (e.g., 5-amino-4-chloro-o-cresol HCl) to contextualize deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products